HS-243 Exhibits 6.7-fold Greater IRAK-4 Potency vs. Sigma IRAK-1/4 Inhibitor I
In a head-to-head comparison, HS-243 demonstrated significantly higher potency against IRAK-4 compared to the commercially available Sigma IRAK-1/4 Inhibitor I. The IC50 of HS-243 was 20 nM, while Sigma IRAK-1/4 Inhibitor I exhibited an IC50 of 134 nM in the same radioactive [32P]ATP filter-binding assay, representing a 6.7-fold improvement in potency [1].
| Evidence Dimension | IRAK-4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Sigma IRAK-1/4 Inhibitor I (134 nM) |
| Quantified Difference | 6.7-fold more potent (20 nM vs. 134 nM) |
| Conditions | Radioactive [32P]ATP filter-binding assay; purified IRAK-4 protein |
Why This Matters
Higher potency reduces the required concentration for target engagement, minimizing potential off-target effects and conserving compound in large-scale screens.
- [1] Scarneo SA, et al. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. J Biol Chem. 2020 Feb 7;295(6):1565-1574. View Source
